molecular formula C25H24FN3 B2405907 1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine CAS No. 1025724-82-6

1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine

Cat. No.: B2405907
CAS No.: 1025724-82-6
M. Wt: 385.486
InChI Key: HCTJWVRBOHMTDG-UHFFFAOYSA-N
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Description

The compound “1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine” is a fluorinated pyrazole . Fluorinated compounds are popular in medicinal chemistry as drug agents because the C-F bond has greater stability than the C-H bond . Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .


Synthesis Analysis

The synthesis of this compound could involve a two-step reaction . Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation . Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D, and 2D NMR analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .

Scientific Research Applications

Molecular Interaction with CB1 Cannabinoid Receptor

The molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been studied, offering insights into the steric and electrostatic character necessary for the binding of similar compounds to the CB1 receptor Molecular interaction with CB1 cannabinoid receptor [(J. Shim et al., 2002)].

Nanocatalysis in Organic Synthesis

Nano magnetite (Fe3O4) has been utilized as a catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol, demonstrating high efficiency under ultrasound irradiation. This showcases the role of nanotechnology in enhancing organic synthesis processes, which could be relevant for synthesizing variants of the compound Nano magnetite in organic synthesis [(M. Mokhtary & Mogharab Torabi, 2017)].

Antimicrobial Activity of Related Compounds

Compounds synthesized from piperidine and having similar structural features have demonstrated potent antimicrobial activity. This suggests potential antimicrobial applications for structurally similar compounds like 1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine Antimicrobial activity of related compounds [(Gajanan D. Kottapalle & A. Shinde, 2021)].

Future Directions

The future directions for this compound could involve further exploration of its potential medicinal applications, given its binding affinity to the human estrogen alpha receptor (ERα) . Further studies could also explore its potential anti-cancer activity, as some studies have reported that pyrazole derivatives exhibit anti-cancer activity against breast cancer cell lines .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3/c26-23-11-4-2-7-20(23)17-29-14-12-19(13-15-29)24-16-25(28-27-24)22-10-5-8-18-6-1-3-9-21(18)22/h1-11,16,19H,12-15,17H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTJWVRBOHMTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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